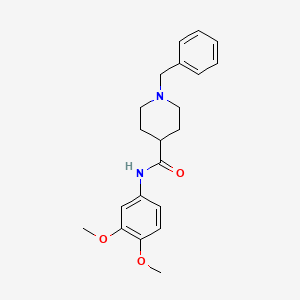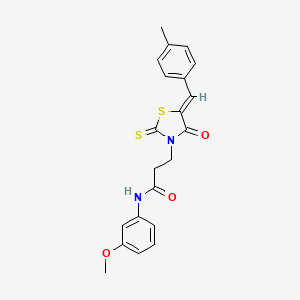![molecular formula C24H34N4O2 B6084156 1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide](/img/structure/B6084156.png)
1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a dimethyl-phenyl-oxan moiety, and a triazole ring, making it a complex and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexylamine in a nucleophilic substitution reaction.
Attachment of the Dimethyl-Phenyl-Oxan Moiety: This can be done through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the triazole ring or the oxan moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydro derivatives of the triazole or oxan moiety.
Substitution: Various substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its triazole moiety, which is known for its pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The triazole ring may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
- 1-Cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide
- This compound
Uniqueness:
- The presence of the cyclohexyl group and the dimethyl-phenyl-oxan moiety makes this compound unique compared to other triazole derivatives.
- Its complex structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-23(2)18-24(14-16-30-23,19-9-5-3-6-10-19)13-15-25-22(29)21-17-28(27-26-21)20-11-7-4-8-12-20/h3,5-6,9-10,17,20H,4,7-8,11-16,18H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZSNUBISZLFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)C2=CN(N=N2)C3CCCCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-methyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide](/img/structure/B6084078.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)
![[2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B6084090.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-(2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B6084115.png)
![3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6084119.png)
![6,8-Dimethoxy-2-phenyl-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6084122.png)
![(3-chlorophenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084132.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B6084139.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide](/img/structure/B6084151.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B6084163.png)

